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Compound of Interest

Compound Name: 4-Indanol

Cat. No.: B162701 Get Quote

For researchers and professionals in drug development and chemical synthesis, accurate

structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR)

spectroscopy is a cornerstone technique for this purpose. This guide provides a comprehensive

validation of the ¹H and ¹³C NMR data for 4-Indanol, comparing it with its structural isomers to

aid in unambiguous identification.

Comparison of ¹H NMR Data for Indanol Isomers
The position of the hydroxyl group on the indane ring system significantly influences the

chemical shifts and splitting patterns of the protons. The following table summarizes the ¹H

NMR spectral data for 4-Indanol and its isomers, 1-Indanol, 2-Indanol, and 5-Indanol, in

deuterated chloroform (CDCl₃).
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Compound Aromatic Protons (δ, ppm) Aliphatic Protons (δ, ppm)

4-Indanol
7.02 (t, 1H), 6.80 (d, 1H), 6.61

(d, 1H)
2.91 (m, 4H), 2.05 (m, 2H)

1-Indanol 7.42-7.15 (m, 4H)

5.23 (t, 1H), 3.00 (m, 1H), 2.80

(m, 1H), 2.50 (m, 1H), 2.00 (m,

1H)

2-Indanol 7.20-7.10 (m, 4H)
4.50 (quint, 1H), 3.20 (dd, 2H),

2.85 (dd, 2H)

5-Indanol
7.05 (d, 1H), 6.75 (d, 1H), 6.68

(s, 1H)
2.85 (t, 4H), 2.05 (quint, 2H)

Comparison of ¹³C NMR Data for Indanol Isomers
The ¹³C NMR data provides further confirmation of the isomeric structures. The chemical shifts

of the carbon atoms, particularly those in the vicinity of the hydroxyl group and the aromatic

carbons, show distinct differences.

Compound Aromatic Carbons (δ, ppm) Aliphatic Carbons (δ, ppm)

4-Indanol
152.4, 143.8, 127.2, 120.5,

114.8, 110.2
32.5, 30.1, 25.8

1-Indanol
145.0, 143.2, 128.0, 126.5,

124.7, 124.3
76.0, 35.6, 29.7

2-Indanol 141.2, 126.8, 124.9 73.1, 40.5

5-Indanol
154.5, 144.5, 131.5, 124.8,

112.5, 110.0
32.5, 31.8, 25.5

Experimental Protocols
The NMR data presented in this guide were obtained using standard NMR spectroscopic

techniques. While specific parameters may vary between instruments, a general protocol is

outlined below.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation
Weigh approximately 5-10 mg of the indanol sample.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

Data Acquisition
NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer at room

temperature.[1]

¹H NMR:

Pulse sequence: A standard single-pulse experiment.

Number of scans: 16-64, depending on the sample concentration.

Relaxation delay: 1-2 seconds.

Spectral width: -2 to 12 ppm.

¹³C NMR:

Pulse sequence: A standard proton-decoupled experiment.

Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Relaxation delay: 2 seconds.

Spectral width: 0 to 220 ppm.

Data Visualization
The following diagrams illustrate the chemical structures of the indanol isomers and a typical

workflow for NMR data acquisition.
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Caption: Chemical structures of 4-Indanol and its isomers.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b162701?utm_src=pdf-body-img
https://www.benchchem.com/product/b162701?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation
(Dissolve in Deuterated Solvent)

Transfer to NMR Tube

Insert into NMR Spectrometer

Locking and Shimming
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(¹H and ¹³C Spectra)

Data Processing
(Fourier Transform, Phasing, Baseline Correction)

Spectral Analysis
(Peak Picking, Integration, Assignment)
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Caption: Generalized workflow for NMR data acquisition and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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